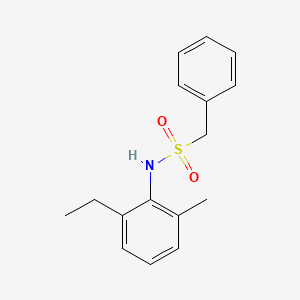![molecular formula C14H15N3O2 B5589247 (5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5589247.png)
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an imidazolidine-2,4-dione core through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 4-pyrrolidin-1-ylbenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be guided by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-diones with various functional groups.
Scientific Research Applications
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-morpholin-1-ylphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(4-azepan-1-ylphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-12(15-14(19)16-13)9-10-3-5-11(6-4-10)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H2,15,16,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBPIJZZBFBDRE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({4-ethyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B5589177.png)
![N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-3-ylmethanimine](/img/structure/B5589182.png)
![3-{[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5589188.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanone](/img/structure/B5589196.png)


![1-[5-FLUORO-2-METHYL-4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE](/img/structure/B5589220.png)


![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)
![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)
![2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate](/img/structure/B5589278.png)
